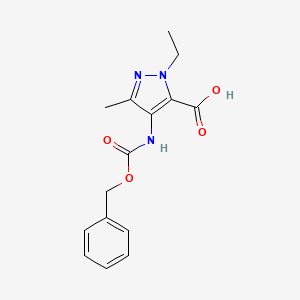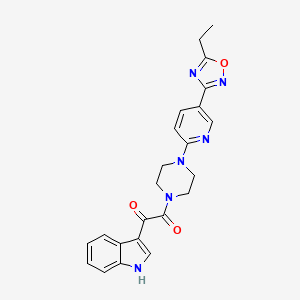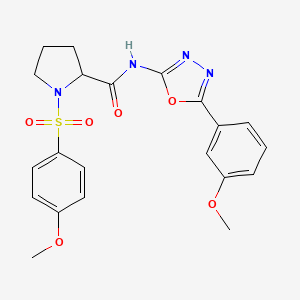![molecular formula C19H19NO5 B2851524 2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 1005150-99-1](/img/structure/B2851524.png)
2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylphenyl)-4-[(oxiran-2-ylmethoxy)methyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Characterization and Synthesis
A study by Dioukhane et al. (2021) utilized 1D and 2D NMR spectroscopy to establish the identity of a closely related compound, showcasing the importance of such techniques in characterizing complex organic molecules. This highlights the role of advanced spectroscopic methods in the structural elucidation of novel compounds, which is crucial for their application in scientific research (Dioukhane et al., 2021).
In another study, Alami Anouar et al. (2019) synthesized an organo-amino compound through a reaction involving isoindoline-1,3-dione and demonstrated its crystalline structure via X-ray diffraction. The findings underscore the significance of synthetic chemistry and crystallography in exploring the properties of new compounds for potential applications in materials science and medicinal chemistry (Alami Anouar et al., 2019).
Molecular and Crystal Structure
The synthesis of new N-aminoimides was reported by Struga et al. (2007), providing insight into the molecular and crystal structure of tricyclic N-aminoimides. This research contributes to our understanding of the structural features that influence the physical and chemical properties of such compounds, which is essential for their application in various scientific fields (Struga et al., 2007).
Pyrolytic Generation and Anticorrosive Properties
Brown et al. (1977) provided evidence for the pyrolytic generation of methyleneketene from a related compound, showcasing the potential of pyrolysis in generating intermediate compounds for chemical synthesis and industrial applications (Brown et al., 1977).
Dagdag et al. (2019) explored the anticorrosive properties of heterocyclic-based epoxy resins on carbon steel in acidic mediums. Their findings highlight the potential of such compounds in developing protective coatings and materials with enhanced durability and resistance to corrosion (Dagdag et al., 2019).
Photophysical Properties
Akshaya et al. (2016) investigated the solvatochromic behaviour and dipole moments of a novel phthalimide derivative. This research is pertinent to the development of new materials for optical and electronic applications, demonstrating how the understanding of photophysical properties can lead to advancements in materials science (Akshaya et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-7-(oxiran-2-ylmethoxymethyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-2-4-12(5-3-11)20-17(21)15-14-6-7-19(25-14,16(15)18(20)22)10-23-8-13-9-24-13/h2-7,13-16H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUHVCZVGQJFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)COCC5CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2851441.png)

![9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2851443.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2851446.png)


![N-[2-(2-fluorophenoxy)ethyl]acetamide](/img/structure/B2851453.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2851454.png)




![2-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2851461.png)